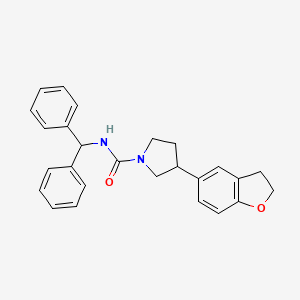![molecular formula C27H24N4O3 B2929630 2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251566-45-6](/img/no-structure.png)
2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Compounds structurally related to "2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide" have been explored for their synthesis methodologies and cytotoxic activities against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds showing IC(50) values less than 10 nM (Deady et al., 2003). These findings highlight the potential of structurally related compounds in the development of new anticancer therapies.
Antimicrobial Agents
The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents indicates the utility of structurally similar compounds in addressing microbial resistance. These derivatives exhibited antibacterial and antifungal activities, pointing towards their potential application in developing new antimicrobial agents (Holla et al., 2006).
Targeting Specific Biological Pathways
Research into quinoline carboxamides has unveiled their potential as selective inhibitors of specific biological pathways. For example, novel 3-quinoline carboxamides were optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, demonstrating the relevance of these compounds in targeted cancer therapy (Degorce et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the condensation of 2-methoxybenzaldehyde with ethyl-4-aminobenzoate to form the Schiff base, which is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the pyrazoloquinoline ring system. The resulting compound is then reacted with 8-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-3-carboxylic acid to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl-4-aminobenzoate", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)", "8-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-3-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl-4-aminobenzoate in the presence of a base such as sodium methoxide or potassium carbonate to form the Schiff base.", "Step 2: Cyclization of the Schiff base with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a Lewis acid such as zinc chloride or aluminum chloride to form the pyrazoloquinoline ring system.", "Step 3: Reaction of the resulting compound with 8-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide." ] } | |
Número CAS |
1251566-45-6 |
Fórmula molecular |
C27H24N4O3 |
Peso molecular |
452.514 |
Nombre IUPAC |
2-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O3/c1-3-17-8-11-20(12-9-17)31-27(33)22-16-28-23-13-10-18(14-21(23)25(22)30-31)26(32)29-15-19-6-4-5-7-24(19)34-2/h4-14,16,30H,3,15H2,1-2H3,(H,29,32) |
Clave InChI |
JDKDEALBAIPHNR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


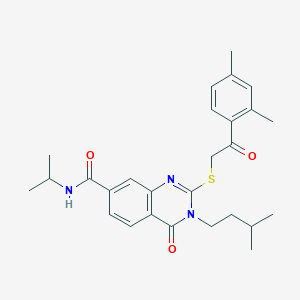
![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2929549.png)
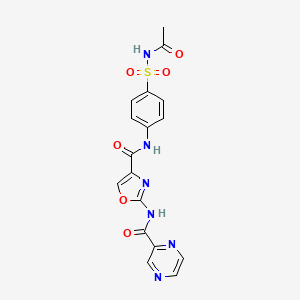
![2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2929553.png)
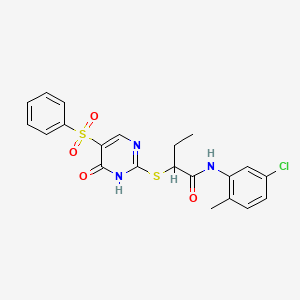

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2929558.png)
![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2929562.png)
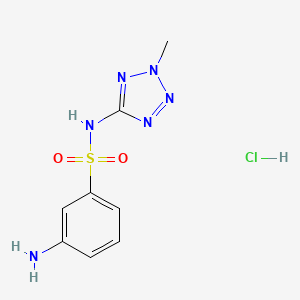
![Benzo[b]thiophen-6-ylhydrazine hydrochloride](/img/structure/B2929564.png)
![N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/structure/B2929565.png)
![N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride](/img/structure/B2929566.png)
![[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine](/img/structure/B2929569.png)
